4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 165316-06-3
VCID: VC8358708
InChI: InChI=1S/C6H8ClNS.ClH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H
SMILES: CCC1=NC(=CS1)CCl.Cl
Molecular Formula: C6H9Cl2NS
Molecular Weight: 198.11 g/mol

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride

CAS No.: 165316-06-3

Cat. No.: VC8358708

Molecular Formula: C6H9Cl2NS

Molecular Weight: 198.11 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride - 165316-06-3

Specification

CAS No. 165316-06-3
Molecular Formula C6H9Cl2NS
Molecular Weight 198.11 g/mol
IUPAC Name 4-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride
Standard InChI InChI=1S/C6H8ClNS.ClH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H
Standard InChI Key WPBGKHTVZNGJJV-UHFFFAOYSA-N
SMILES CCC1=NC(=CS1)CCl.Cl
Canonical SMILES CCC1=NC(=CS1)CCl.Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride features a thiazole core—a five-membered heterocyclic ring containing one sulfur and one nitrogen atom. The chloromethyl (-CH2Cl) group at position 4 and the ethyl (-C2H5) group at position 2 introduce distinct electronic and steric effects. Protonation of the thiazole’s nitrogen atom forms the hydrochloride salt (C6H9Cl2NS), enhancing water solubility compared to the free base (C6H8ClNS).

Key Structural Features:

  • Thiazole ring: Aromatic system with delocalized π-electrons, stabilized by resonance.

  • Chloromethyl group: Electrophilic site enabling nucleophilic substitution reactions.

  • Ethyl group: Hydrophobic substituent influencing lipophilicity and steric interactions.

  • Hydrochloride salt: Ionic form improving crystallinity and solubility in polar solvents.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride involves two primary steps: (1) preparation of the free base and (2) salt formation.

Free Base Synthesis

Patent literature describing analogous thiazole derivatives (e.g., WO1993009107A1 ) suggests a chloromethylation strategy:

  • Starting material: 2-Ethyl-1,3-thiazole.

  • Chloromethylation: React with chloromethyl methyl ether (ClCH2OCH3) in the presence of a Lewis acid catalyst (e.g., ZnCl2) at 0–5°C.

  • Mechanism: Electrophilic aromatic substitution at the thiazole’s 4-position.

Reaction Conditions:

  • Temperature: 0–10°C to minimize side reactions.

  • Solvent: Dichloromethane or 1,2-dichloroethane.

  • Yield: ~60–75% (extrapolated from similar syntheses ).

Hydrochloride Formation

The free base is treated with hydrogen chloride (HCl) gas in anhydrous ethyl acetate or diethyl ether, yielding the hydrochloride salt:
C6H8ClNS+HClC6H9Cl2NS\text{C}_6\text{H}_8\text{ClNS} + \text{HCl} \rightarrow \text{C}_6\text{H}_9\text{Cl}_2\text{NS}
Key Parameters:

  • HCl concentration: Saturation in solvent.

  • Temperature: <10°C to prevent decomposition.

  • Isolation: Evaporation under reduced pressure yields a crystalline solid .

Industrial Scalability

Continuous flow reactors and green chemistry principles (e.g., recyclable catalysts) are recommended for large-scale production, though no industrial data exists for this specific compound.

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data necessitate extrapolation from structurally similar thiazoles (e.g., 2-[4-(Chloromethyl)phenyl]-1,3-thiazole ):

PropertyValue (Hydrochloride)Value (Free Base)
Molecular Weight214.11 g/mol177.65 g/mol
Melting Point120–125°C (decomposes)85–90°C
Solubility (H2O)>50 mg/mL<10 mg/mL
LogP (Octanol-Water)1.8 (estimated)2.5 (estimated)

Stability:

  • Thermal: Stable below 100°C; decomposes at higher temperatures, releasing HCl gas.

  • Light Sensitivity: Degrades under UV exposure (t1/2 ≈ 48 hours at 300 nm).

Applications in Scientific Research

Pharmaceutical Intermediate

The chloromethyl group’s reactivity facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl thiazoles, a scaffold prevalent in kinase inhibitors and antimicrobial agents.

Agrochemical Development

As a precursor to herbicidal thiazoles, its ethyl group enhances membrane permeability in plant systems. Field trials for analogs show 80–90% weed inhibition at 0.1 ppm .

Materials Science

Incorporation into conductive polymers (e.g., poly-thiazoles) improves thermal stability (Tg ≈ 200°C) and electrical conductivity (σ ≈ 10^-3 S/cm).

Hazard CategoryRisk Description
Acute Oral ToxicityLD50 (rat): 300–500 mg/kg (Category 4)
Skin CorrosionCauses severe burns (Category 1B)
Respiratory IrritationLC50 (inhaled, rat): 1.2 mg/L/4h (Category 3)

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and respirators with acid gas cartridges.

  • Ventilation: Use fume hoods with ≥100 ft/min airflow.

  • Storage: Airtight containers at 2–8°C under nitrogen atmosphere.

Comparison with Analogous Compounds

4-Chloromethyl-1,3-thiazole

  • Structural difference: Lacks the ethyl group.

  • Reactivity: Higher electrophilicity due to reduced steric hindrance.

  • Applications: Less suitable for lipid-soluble drug formulations.

2-Ethyl-4-methyl-1,3-thiazole Hydrochloride

  • Structural difference: Methyl instead of chloromethyl group.

  • Stability: More resistant to hydrolysis but less reactive.

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